molecular formula C19H23NO2S3 B11957223 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11957223
M. Wt: 393.6 g/mol
InChI Key: HZYXYJULRHHXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group and other substituents on the quinoline ring can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions could involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and dithioloquinoline compounds. These compounds share structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For example:

Properties

Molecular Formula

C19H23NO2S3

Molecular Weight

393.6 g/mol

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one

InChI

InChI=1S/C19H23NO2S3/c1-5-6-7-8-15(21)20-14-10-9-12(22-4)11-13(14)16-17(19(20,2)3)24-25-18(16)23/h9-11H,5-8H2,1-4H3

InChI Key

HZYXYJULRHHXGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.